
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a thiophene ring via an ethyl linker and a carboxamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with a sulfur atom .Chemical Reactions Analysis
As a complex organic molecule, this compound could participate in a variety of chemical reactions. The pyrazole ring, for example, can undergo reactions like N-alkylation, N-acylation, and electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the overall size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide:
Antimicrobial Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide: has shown promising results in antimicrobial studies. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial properties .
Anticancer Potential
Research has indicated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown its effectiveness against multiple cancer cell lines, including breast, lung, and prostate cancers . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a potential candidate for cancer therapy.
Anti-inflammatory Properties
The anti-inflammatory potential of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide has been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antileishmanial Activity
The compound has been evaluated for its antileishmanial activity, showing promising results against Leishmania parasites. It can inhibit the growth and proliferation of these parasites, making it a potential therapeutic agent for the treatment of leishmaniasis. The compound’s efficacy in both in vitro and in vivo models highlights its potential in combating this neglected tropical disease.
These diverse applications highlight the significant potential of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide in various fields of scientific research and therapeutic development.
Antimicrobial Activity Anticancer Potential Anti-inflammatory Properties : Antioxidant Activity : Antiviral Applications : Neuroprotective Effects : Antidiabetic Potential : Antileishmanial Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9-6-12(18-8-9)13(17)14-5-4-11-7-10(2)16(3)15-11/h6-8H,4-5H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGVRKFNMMKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

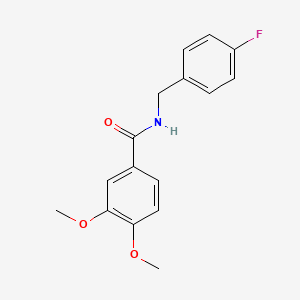
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)
![Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2532017.png)
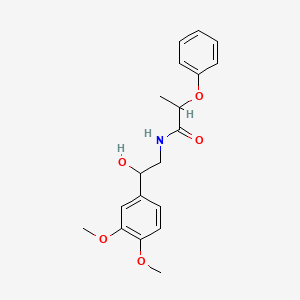
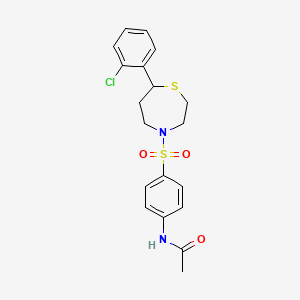
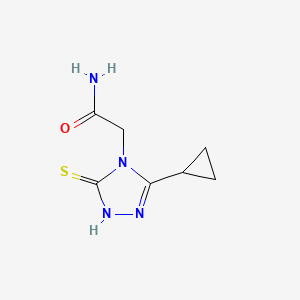

![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)

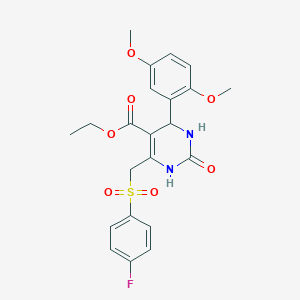

![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)